molecular formula C18H22N2O3S B4730002 5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide

5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide

Cat. No. B4730002
M. Wt: 346.4 g/mol
InChI Key: QODZUQMOCCQSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in a variety of cellular processes. DMSB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying PKC signaling pathways and their role in disease.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and other agonists. This results in a reduction in downstream signaling pathways that are dependent on PKC, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC signaling pathways. However, its use is limited by its toxicity and potential for off-target effects. Careful dose titration and control experiments are necessary to ensure the specificity of its effects.

Future Directions

Future research using 5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide could focus on its potential therapeutic applications in diseases such as cancer and diabetes. It could also be used in combination with other PKC inhibitors or chemotherapeutic agents to enhance their efficacy. Additionally, further studies could investigate the potential for this compound to modulate other signaling pathways and its effects on other cellular processes.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide has been used extensively in scientific research to investigate the role of PKC signaling pathways in a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has also been used to study the effects of PKC inhibitors on cellular processes such as apoptosis, proliferation, and differentiation.

properties

IUPAC Name

5-(dimethylsulfamoyl)-2-methyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-9-10-16(24(22,23)20(2)3)13-17(14)18(21)19-12-11-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODZUQMOCCQSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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